Benzyl 5-bromo-2-chloroisonicotinate

Description

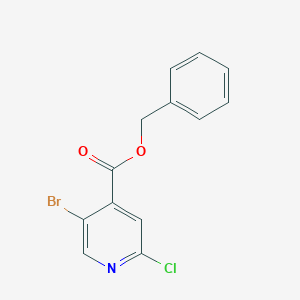

Benzyl 5-bromo-2-chloroisonicotinate is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 5- and 2-positions, respectively, with a benzyl ester functional group. This compound is structurally related to other esterified pyridine derivatives, which are often employed as intermediates in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name |

benzyl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUKXSGPHZAGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-2-chloroisonicotinate typically involves the esterification of 5-bromo-2-chloroisonicotinic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Major Products Formed

Nucleophilic substitution: Substituted isonicotinates with various functional groups.

Oxidation: Benzyl 5-bromo-2-chloroisonicotinic acid.

Reduction: Benzyl 5-bromo-2-chloroisonicotinamines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Benzyl 5-bromo-2-chloroisonicotinate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its unique structural features that facilitate various chemical reactions.

Mechanism of Action

The compound's mechanism of action is largely dependent on its application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and chlorine enhances its binding affinity for specific molecular targets, which can lead to desired biological effects.

Biological Research

Ligand in Biochemical Assays

Research has indicated that this compound can serve as a ligand in biochemical assays. Its structure allows it to be a building block for synthesizing bioactive compounds, which can be vital in drug discovery and development.

Therapeutic Potential

The compound has been explored for various therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds related to this structure have been tested for their efficacy against resistant bacterial strains, demonstrating promising results .

- Anticancer Properties : There are ongoing investigations into the anticancer activities of related compounds. The potential for these compounds to inhibit tumor growth and metastasis is being actively researched .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties enable the synthesis of materials with specific functionalities that are valuable in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound demonstrated their effectiveness against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae. The compounds exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity .

Case Study 2: Anticancer Research

Research published on the therapeutic applications of similar compounds highlighted their potential in treating various cancers, including leukemia and melanoma. The studies focused on the mechanism by which these compounds induce apoptosis in cancer cells, providing insights into their utility as anticancer agents .

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-2-chloroisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets, potentially leading to desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The benzyl ester’s larger benzyl group increases its molecular weight by ~81 g/mol compared to the methyl analog, which may influence solubility and diffusion properties.

- Boiling Point : The benzyl derivative likely has a higher boiling point due to increased van der Waals interactions from the aromatic benzyl group.

- Solubility : The methyl ester’s smaller size may enhance solubility in polar solvents, whereas the benzyl ester’s aromaticity could favor solubility in organic solvents like toluene or DCM.

- Reactivity : The benzyl ester’s bulkier structure may slow hydrolysis rates compared to methyl esters, which are typically more reactive toward nucleophiles .

Research Findings and Practical Considerations

Stability and Handling

- Methyl 5-bromo-2-chloroisonicotinate is classified as an irritant (Hazard Code: Xi) and requires storage under inert gas at 2–8°C . The benzyl analog is expected to share similar storage requirements but may exhibit greater sensitivity to light or oxidative conditions due to the benzyl moiety.

Industrial Relevance

- Methyl derivatives are cost-effective for large-scale production, whereas benzyl esters are preferred in niche applications requiring selective deprotection (e.g., peptide synthesis).

Biological Activity

Benzyl 5-bromo-2-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its synthesis, biological activity, and research findings based on diverse sources.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H9BrClNO2

- Molecular Weight : 304.57 g/mol

- CAS Number : 1881980-41-1

2. Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with brominating and chlorinating agents. The methodology may vary, but it generally requires careful control of reaction conditions to achieve high yields and purity levels.

3.1 Anti-Proliferative Activity

Research has indicated that derivatives of isonicotinic acid exhibit significant anti-proliferative properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate IC50 values in the nanomolar range against human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5i | HCT116 | 31.6 |

| 5i | MDA-MB-231 | 35.8 |

| This compound | HCT116 | TBD |

| This compound | MDA-MB-231 | TBD |

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, studies suggest that modifications at the halogen positions can significantly affect the compound's binding affinity and subsequent biological activity .

4.1 Case Study: Anticancer Properties

In a study examining a series of isonicotinic acid derivatives, researchers found that compounds with similar structures to this compound exhibited potent anti-cancer activity. The study utilized various assays to evaluate cell viability and proliferation, revealing that certain substitutions enhanced efficacy against targeted cancer cell lines .

4.2 Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that the presence of bromine and chlorine at specific positions on the aromatic ring significantly influenced the biological activity of these compounds. The study highlighted that optimal substitution patterns could lead to increased potency and selectivity for cancer cells over normal cells .

5. Conclusion

This compound represents a promising candidate in the development of anti-cancer therapeutics due to its significant biological activity against various cancer cell lines. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.